Validated Protocol for Measuring Yapsin Protease Activity in Kluyveromyces lactis Spent Culture Medium
In a published study using a panel of aspartyl protease-deficient Kluyveromyces lactis strains, Z-Tyr-Lys-Arg-pNA was used as the specific substrate to measure yapsin family protease activity in spent culture medium (SCM) [1]. The assay was conducted under defined conditions, and the activity was directly correlated with the presence of the Lys-Arg cleavage motif, which is a well-characterized recognition site for yapsin proteases [1]. The assay successfully quantified the activity attributable to this protease family, demonstrating the substrate's utility in a complex biological background [1].
| Evidence Dimension | Yapsin protease activity in SCM |
|---|---|
| Target Compound Data | Quantifiable colorimetric signal |
| Comparator Or Baseline | No direct quantitative comparator provided in the cited study; the baseline is the yapsin-deficient strain background. |
| Quantified Difference | Not available as a direct head-to-head comparison in the primary source. |
| Conditions | Assay conditions: 50 μL SCM, 0.15 mM Z-Tyr-Lys-Arg-pNA in 50 mM Tris-HCl (pH 7.2) with 1 mM CaCl2, 100 μL total volume, 30°C for 24 h. Reaction terminated with 10 mM EDTA. Absorbance measured at 405 nm [1]. |
Why This Matters
This evidence confirms the substrate's specific and reproducible application in a validated, published protocol, which is essential for reliable and comparable experimental results.
- [1] Ganatra, M. B., Vainauskas, S., Hong, J. M., Taylor, T. E., Denson, J. P., Esposito, D., Read, J. D., Schmeisser, H., Zoon, K. C., Hartley, J. L., & Taron, C. H. (2011). A set of aspartyl protease-deficient strains for improved expression of heterologous proteins in Kluyveromyces lactis. FEMS Yeast Research, 11(2), 168–178. View Source
